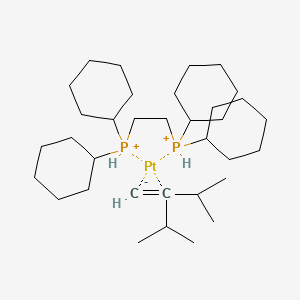

{3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

{3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) is an organometallic compound that features a platinum(0) center coordinated to a bis(dicyclohexylphosphino)ethane ligand and a 3-methyl-2-(2-propyl)-1-butene ligand. Organometallic compounds like this one are of significant interest due to their applications in catalysis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) typically involves the coordination of the platinum(0) center with the ligands. A common method might include the reaction of a platinum(0) precursor, such as platinum(0) bis(ethylene), with bis(dicyclohexylphosphino)ethane and 3-methyl-2-(2-propyl)-1-butene under inert atmosphere conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds are often scaled-up versions of laboratory synthesis, with additional considerations for purity, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) can undergo various types of chemical reactions, including:

Oxidation: The platinum(0) center can be oxidized to higher oxidation states.

Substitution: Ligands can be substituted with other ligands, altering the compound’s properties.

Addition: The compound can participate in addition reactions with small molecules like hydrogen or carbon monoxide.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like oxygen or peroxides, and substituting ligands such as phosphines or alkenes. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield platinum(II) or platinum(IV) complexes, while substitution reactions could produce new organometallic compounds with different ligands.

Scientific Research Applications

Chemistry

In chemistry, {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) can be used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

Biology and Medicine

In biology and medicine, organometallic compounds containing platinum are studied for their potential as anticancer agents. The unique coordination environment of platinum can interact with biological molecules, leading to therapeutic effects.

Industry

In industry, such compounds are used in the development of new materials with specific properties, such as conductivity, magnetism, or optical activity. They are also employed in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) involves the coordination of the platinum center with target molecules. This coordination can alter the electronic and steric properties of the target, facilitating various chemical transformations. Molecular targets include unsaturated hydrocarbons, carbonyl compounds, and biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

{3-Methyl-2-(2-propyl)-1-butene}{bis(diphenylphosphino)ethane}platinum(0): Similar structure but with diphenylphosphino ligands.

{3-Methyl-2-(2-propyl)-1-butene}{bis(dimethylphosphino)ethane}platinum(0): Similar structure but with dimethylphosphino ligands.

Uniqueness

The uniqueness of {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) lies in its specific ligand environment, which can influence its reactivity, stability, and catalytic properties. The bulky dicyclohexylphosphino ligands can provide steric protection to the platinum center, enhancing its stability and selectivity in catalytic applications.

Biological Activity

The compound {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0), commonly referred to as a platinum(0) complex, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, cytotoxicity, and therapeutic potential.

- Molecular Formula : C34H64P2Pt

- Molecular Weight : 729.88 g/mol

- CAS Number : 111848-52-3

Platinum complexes are known to exert their biological effects primarily through interactions with cellular macromolecules, particularly DNA. The mechanisms include:

- DNA Binding : Platinum compounds can form covalent bonds with DNA, leading to cross-linking that disrupts replication and transcription processes.

- Induction of Apoptosis : The formation of DNA adducts triggers cellular stress responses, leading to programmed cell death (apoptosis).

- Reactive Oxygen Species (ROS) Generation : Some platinum complexes induce oxidative stress, contributing to their cytotoxic effects.

Anticancer Activity

Recent studies have demonstrated that platinum(0) complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, a meta-analysis highlighted that platinum(II) complexes show promising activity against multiple cancer types, including breast and lung cancers .

The compound's efficacy is attributed to its ability to overcome resistance mechanisms often associated with traditional chemotherapy agents like cisplatin.

Antimicrobial Activity

In addition to its anticancer properties, {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) has shown potential antimicrobial activity. A study involving various platinum complexes revealed that many possess significant activity against both bacterial and fungal strains .

| Microorganism | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 10 |

| Escherichia coli | 20 |

| Candida albicans | 15 |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial therapies.

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study evaluated the cytotoxic effects of various platinum complexes on MCF-7 and A549 cell lines. The results indicated that the tested platinum(0) complex had lower IC50 values compared to traditional agents, suggesting enhanced efficacy .

- Antimicrobial Efficacy Testing : In a high-throughput screening of platinum complexes against pathogenic bacteria and fungi, {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) was found effective against resistant strains, highlighting its potential in treating infections caused by multidrug-resistant organisms .

Properties

Molecular Formula |

C34H65P2Pt+ |

|---|---|

Molecular Weight |

730.9 g/mol |

IUPAC Name |

dicyclohexyl(2-dicyclohexylphosphaniumylethyl)phosphanium;3-methanidylidene-2,4-dimethylpentane;platinum |

InChI |

InChI=1S/C26H48P2.C8H15.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-6(2)8(5)7(3)4;/h23-26H,1-22H2;5-7H,1-4H3;/q;-1;/p+2 |

InChI Key |

RCAMONOVJOKPMV-UHFFFAOYSA-P |

Canonical SMILES |

CC(C)C(=[CH-])C(C)C.C1CCC(CC1)[PH+](CC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.[Pt] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.